molecular formula C16H13N2P B12568381 2-(Diphenylphosphino)pyrimidine CAS No. 191788-74-6

2-(Diphenylphosphino)pyrimidine

Cat. No.: B12568381
CAS No.: 191788-74-6
M. Wt: 264.26 g/mol
InChI Key: LUYZAZQPAQRVGX-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)pyrimidine is an organophosphorus compound that features a pyrimidine ring bonded to a diphenylphosphino group. This compound is known for its utility as a ligand in coordination chemistry, particularly in the formation of metal complexes. Its unique structure allows it to act as a bidentate ligand, coordinating through both the nitrogen and phosphorus atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Diphenylphosphino)pyrimidine can be synthesized through the reaction of 2-chloropyrimidine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine group. The general reaction scheme is as follows:

2-chloropyrimidine+diphenylphosphineNaH, THFThis compound\text{2-chloropyrimidine} + \text{diphenylphosphine} \xrightarrow{\text{NaH, THF}} \text{this compound} 2-chloropyrimidine+diphenylphosphineNaH, THF​this compound

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Coordination: It forms complexes with transition metals, acting as a ligand.

    Substitution: The pyrimidine ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Coordination: Transition metals such as palladium, copper, and silver are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Coordination: Metal complexes such as [Cu2I2(PymPPh2)]n.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Diphenylphosphino)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in the synthesis of coordination polymers and metal complexes. It is particularly useful in catalysis and materials science.

    Biology: Investigated for its potential in biological applications due to its ability to form stable complexes with metals.

    Medicine: Explored for its potential use in drug development, particularly in the design of metal-based drugs.

    Industry: Utilized in the development of new materials with unique photophysical properties, such as luminescent materials.

Mechanism of Action

The mechanism by which 2-(Diphenylphosphino)pyrimidine exerts its effects is primarily through its ability to coordinate with metal centers. The nitrogen and phosphorus atoms in the compound act as donor sites, forming stable complexes with metals. These complexes can then participate in various catalytic and photophysical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Diphenylphosphino)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Diphenylphosphinoethane: Contains an ethane backbone instead of a pyrimidine ring.

    Triphenylphosphine: Contains three phenyl groups attached to a phosphorus atom.

Uniqueness

2-(Diphenylphosphino)pyrimidine is unique due to its pyrimidine ring, which provides additional coordination sites compared to similar compounds. This allows for the formation of more complex and stable metal-ligand structures, making it particularly valuable in coordination chemistry and catalysis.

Properties

CAS No.

191788-74-6

Molecular Formula

C16H13N2P

Molecular Weight

264.26 g/mol

IUPAC Name

diphenyl(pyrimidin-2-yl)phosphane

InChI

InChI=1S/C16H13N2P/c1-3-8-14(9-4-1)19(15-10-5-2-6-11-15)16-17-12-7-13-18-16/h1-13H

InChI Key

LUYZAZQPAQRVGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC=CC=N3

Origin of Product

United States

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